molecular formula C14H19IO3 B13958341 Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate CAS No. 60075-85-6

Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate

Cat. No.: B13958341
CAS No.: 60075-85-6
M. Wt: 362.20 g/mol
InChI Key: GJRWVOILYYUZOG-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-iodophenyl)methyl]butyl Carbonate is an organic compound with the CAS Registry Number 60075-85-6 . It has a molecular formula of C 14 H 19 IO 3 and a molecular weight of 362.21 g/mol . Researchers can identify the compound by its SMILES notation, C1=CC(=CC=C1CC(COC(OCC)=O)CC)I, and its InChIKey, GJRWVOILYYUZOG-UHFFFAOYSA-N . Calculated physical properties for this compound include a density of approximately 1.428 g/cm³ and a high predicted boiling point of 369.1°C at 760 mmHg . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

CAS No.

60075-85-6

Molecular Formula

C14H19IO3

Molecular Weight

362.20 g/mol

IUPAC Name

ethyl 2-[(4-iodophenyl)methyl]butyl carbonate

InChI

InChI=1S/C14H19IO3/c1-3-11(10-18-14(16)17-4-2)9-12-5-7-13(15)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3

InChI Key

GJRWVOILYYUZOG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=C(C=C1)I)COC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-iodophenyl)methyl]butyl carbonate typically involves the reaction of 4-iodobenzyl alcohol with ethyl 2-bromobutyrate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-iodophenyl)methyl]butyl carbonate involves its interaction with specific molecular targets. The iodophenyl group can participate in electrophilic aromatic substitution reactions, while the carbonate group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Ethyl (4-Iodophenyl)methyl Carbonate

  • Structure : Lacks the butyl chain, featuring only an ethyl carbonate and (4-iodophenyl)methyl group.
  • For example, similar iodophenyl-containing carbonates may undergo halogen exchange or Suzuki coupling reactions.
  • Applications : Used as an intermediate in organic synthesis; suppliers list it for research purposes .

Methyl 2-(Phenylthio)ethyl Carbonate and Ethyl 2-(Phenylthio)ethyl Carbonate

  • Structure : Replace the iodophenyl group with a phenylthio moiety and have shorter alkyl chains (methyl/ethyl).
  • Reactivity: Demonstrated high reactivity with nucleophiles like p-cyanophenol at 150°C, yielding alkylated products in quantitative yields. The sulfur atom enhances nucleophilic attack compared to iodophenyl groups .
  • Selectivity : 3-(Methylthio)propyl methyl carbonate showed 45% selectivity in alkylation, suggesting steric and electronic factors influence outcomes .

Diethyl Carbonate and Methyl Butyl Carbonate

  • Structure : Simpler carbonates without aromatic substituents.
  • Physicochemical Properties : Used in lithium-ion battery electrolytes due to low viscosity and high stability. Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate’s bulky substituents likely reduce volatility and increase molecular weight, making it less suitable for such applications .
  • Thermal Behavior : Methyl esters (e.g., biodiesel blends) exhibit superior thermal efficiency in combustion compared to ethyl or butyl analogs, suggesting alkyl chain length impacts decomposition kinetics .

Butyl Chlorocarbonate and Di-tert-butyl Carbonate

  • Structure : Reactive intermediates with chloro or tert-butyl groups.
  • Reactivity : Butyl chlorocarbonate is highly reactive in carbamate formation, whereas di-tert-butyl carbonate is preferred for its stability. This compound, as a stable ester, is less reactive but may participate in transesterification under catalytic conditions .

Key Comparative Data

Property This compound Ethyl (4-Iodophenyl)methyl Carbonate Methyl 2-(Phenylthio)ethyl Carbonate Diethyl Carbonate
Molecular Weight Higher (due to butyl chain) Moderate Lower Low
Reactivity with Nucleophiles Moderate (steric hindrance) Higher High (S-enhanced) Low
Boiling Point High (iodophenyl + butyl) Moderate Moderate Low
Applications Research, specialty synthesis Organic synthesis Alkylation reactions Electrolytes

Research Findings and Implications

  • Thermal Stability : Butyl esters generally decompose at higher temperatures than methyl/ethyl analogs, as seen in biodiesel studies .
  • Environmental Impact : Iodinated compounds may pose unique persistence or toxicity challenges, though data specific to this compound are lacking.

Biological Activity

Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, may exhibit significant pharmacological properties, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17IO2C_{13}H_{17}IO_2, with a molecular weight of approximately 304.18 g/mol. The presence of the iodine atom in the para position of the phenyl ring is notable, as it can enhance the compound's lipophilicity and bioactivity due to increased hydrophobic interactions with biological membranes.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, compounds with similar structures often demonstrate significant pharmacological effects. Here are some key areas where its biological activity might be explored:

  • Antiviral Properties : Similar iodinated compounds have been investigated for their antiviral activities. For instance, derivatives of iodophenyl compounds have shown promise in inhibiting viral replication by interacting with viral proteins or host cell receptors .
  • Anticancer Activity : Compounds containing iodophenyl groups have been associated with anticancer properties. Their structural similarity to known anticancer agents suggests that this compound may also exhibit cytotoxic effects against various cancer cell lines. Studies on related compounds indicate that modifications in the structure can lead to enhanced cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of this compound. The following table summarizes findings from studies on similar compounds:

Compound NameMolecular FormulaIC50 (μM)Notable Features
This compoundC13H17IO2TBDPotentially high lipophilicity due to iodine substitution
Iodinated benzene derivativesVarious0.52 - 10Demonstrated antiviral and anticancer activities
Non-iodinated analogsVarious>10Generally lower activity compared to iodinated variants

Case Studies and Research Findings

  • Antiviral Screening : In a study evaluating a series of iodinated compounds, several demonstrated potent inhibitory activity against viral enzymes, suggesting that similar mechanisms may be applicable to this compound .
  • Cytotoxicity Assays : A comparative analysis of various iodinated compounds indicated that those with higher hydrophobicity exhibited better cytotoxic profiles against cancer cell lines, such as HeLa and Jurkat cells. This aligns with the expected behavior of this compound due to its structural characteristics .
  • Mechanistic Studies : Research into the binding affinities of related compounds revealed that modifications in the phenolic structure significantly influenced their interaction with target proteins, which could provide insights into potential therapeutic targets for this compound .

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